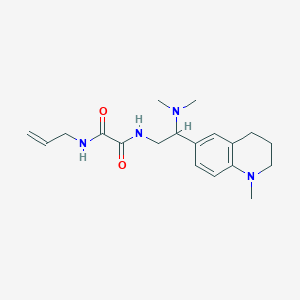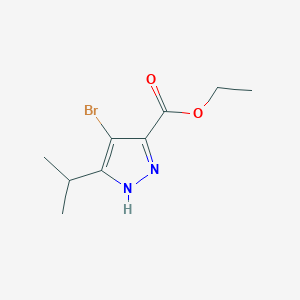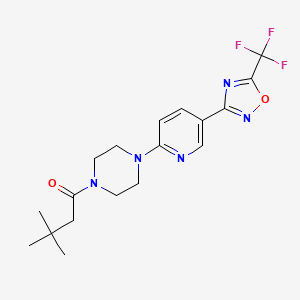
3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is a synthetic compound characterized by a complex structure that includes several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of 3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the 5-(trifluoromethyl)-1,2,4-oxadiazole core.
Functionalization of pyridine with the oxadiazole derivative.
Coupling of the piperazine ring with the substituted pyridine.
Introduction of the butanone moiety.
Industrial Production Methods:
Large-scale production utilizes optimized versions of these synthetic routes, focusing on high yields and purity. Advanced techniques like continuous flow chemistry are employed to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at various functional groups.
Reduction: : Selective reduction reactions can target specific double bonds or functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogens or alkylating agents under varying conditions (e.g., polar aprotic solvents).
Major Products Formed:
The products depend on the reaction type but often include modified versions of the original compound with altered functional groups or additional substituents.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical reactions and new materials.
Biology: : Studies suggest potential biochemical activities, such as enzyme inhibition or interaction with biological receptors, making it useful in biochemical assays.
Medicine: : Investigated for therapeutic potential in targeting specific pathways related to disease conditions, including possible uses as an antiviral or anticancer agent.
Industry: : Utilized in the development of new materials with specialized properties, such as enhanced chemical resistance or specific electronic characteristics.
Mecanismo De Acción
3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one exerts its effects through interaction with molecular targets like enzymes or receptors. The trifluoromethyl group and oxadiazole ring are often key to its binding affinity and specificity, influencing biochemical pathways and cellular responses.
Comparación Con Compuestos Similares
3-(Trifluoromethyl)-1,2,4-oxadiazole derivatives
Piperazine-substituted pyridines
3,3-Dimethylbutan-1-one derivatives
These comparisons highlight the unique chemical and biological properties of 3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one, making it a compound of significant interest for further research and application.
Propiedades
IUPAC Name |
3,3-dimethyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-17(2,3)10-14(27)26-8-6-25(7-9-26)13-5-4-12(11-22-13)15-23-16(28-24-15)18(19,20)21/h4-5,11H,6-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDNHFYYSRXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
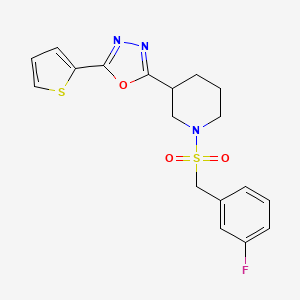
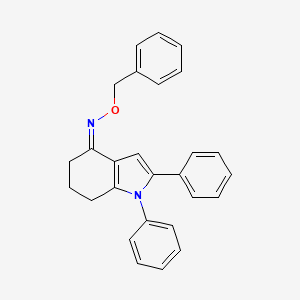
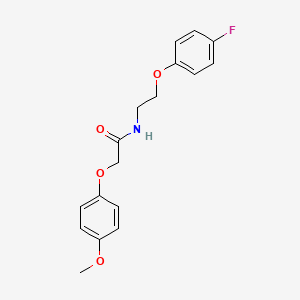
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
![7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2399340.png)
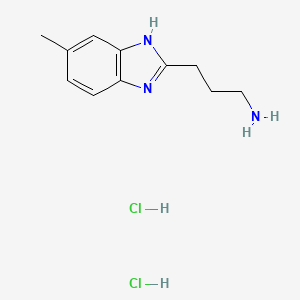
![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)
![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)
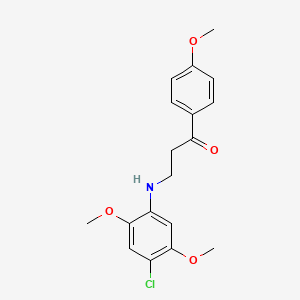
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2399352.png)
